molecular formula C13H15N5O2 B6463398 7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640873-76-1

7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No. B6463398
CAS RN: 2640873-76-1
M. Wt: 273.29 g/mol
InChI Key: ARIZFXVJZBTTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (also known as “CPPD”) is a synthetic compound that has been used in scientific research for a variety of purposes. CPPD has been studied for its potential applications in medicine, biochemistry, and pharmacology. It is a versatile molecule that can be used to study a variety of biochemical and physiological processes. CPPD has been studied for its potential to modulate various biological activities, including receptor binding, enzyme inhibition, and protein-protein interactions. In addition, CPPD has been used to study the effects of various drugs and compounds on biological systems.

Scientific Research Applications

CPPD has been used in a variety of scientific research applications. It has been studied for its potential to modulate various biological activities, including receptor binding, enzyme inhibition, and protein-protein interactions. In addition, CPPD has been used to study the effects of various drugs and compounds on biological systems. CPPD has also been used to study the effects of environmental toxins on biological systems. It has been used to study the effects of various drugs and compounds on the nervous system, as well as the effects of various drugs and compounds on the cardiovascular system.

Mechanism of Action

The exact mechanism of action of CPPD is not fully understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin 5-HT2A receptor. It has also been suggested that CPPD may act as an inhibitor of certain enzymes, such as monoamine oxidase. In addition, CPPD has been studied for its potential to modulate protein-protein interactions.
Biochemical and Physiological Effects
CPPD has been studied for its potential to modulate various biochemical and physiological processes. It has been studied for its potential to modulate various receptors, such as the serotonin 5-HT2A receptor. It has also been studied for its potential to modulate the activity of various enzymes, such as monoamine oxidase. In addition, CPPD has been studied for its potential to modulate various protein-protein interactions.

Advantages and Limitations for Lab Experiments

CPPD has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. In addition, CPPD is relatively non-toxic and has low solubility, making it suitable for use in a variety of laboratory experiments. However, CPPD does have some limitations. It is not as potent as some other compounds, and it has a relatively short half-life, making it difficult to use in long-term experiments.

Future Directions

The potential applications of CPPD are far-reaching and there are many possible future directions for research. CPPD could be further studied for its potential to modulate various receptors, enzymes, and protein-protein interactions. In addition, CPPD could be further studied for its potential to modulate the activity of various drugs and compounds. CPPD could also be studied for its potential to modulate the activity of various environmental toxins. Finally, CPPD could be studied for its potential to modulate the activity of various hormones and other biochemical and physiological processes.

Synthesis Methods

CPPD can be synthesized via a variety of methods. One common method is to react 1,3,7-triazaspiro[4.4]nonane-2,4-dione with 6-cyclopropylpyrimidine in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yield. Other methods for synthesizing CPPD include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted reactions.

properties

IUPAC Name

7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-11-13(17-12(20)16-11)3-4-18(6-13)10-5-9(8-1-2-8)14-7-15-10/h5,7-8H,1-4,6H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIZFXVJZBTTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC4(C3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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